6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one
Beschreibung
This compound is a pyrimidin-4(3H)-one derivative featuring a piperidine core substituted with a cyclopropylpyrimidinyloxymethyl group. Its structure combines a bicyclic pyrimidinone scaffold with a piperidine ring, enabling interactions with biological targets such as enzymes or receptors.
Eigenschaften
IUPAC Name |
6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22-12-21-16(9-18(22)24)23-6-4-13(5-7-23)10-25-17-8-15(14-2-3-14)19-11-20-17/h8-9,11-14H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEODYRNJGPZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one typically involves multi-step organic synthesis. A general synthetic route might include:
Formation of 6-cyclopropylpyrimidin-4-yl precursor: : This step might involve cyclopropylation of pyrimidinyl intermediates under specific conditions, like the use of cyclopropyl bromide and a base such as potassium tert-butoxide.
Attachment of the oxymethyl group: : The oxymethyl group can be introduced by reacting with formaldehyde or paraformaldehyde in the presence of a suitable catalyst.
Piperidine ring formation: : This usually involves a cyclization reaction with appropriate amine precursors under acidic or basic conditions.
Final assembly: : The final compound is assembled by condensation reactions, often involving dehydrating agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
On an industrial scale, the synthesis of such a compound would necessitate optimization for yield and purity. This includes:
Catalysts and reagents: : Identifying cost-effective and robust catalysts.
Reaction conditions: : Optimizing temperature, pressure, and solvent systems to maximize efficiency and minimize waste.
Purification steps: : Implementing chromatography or crystallization techniques to ensure high-purity final products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction
Oxidation: : The compound might undergo oxidation reactions at the piperidinyl group, forming N-oxides under oxidizing conditions.
Reduction: : Reduction of the pyrimidinyl group could form more reactive dihydropyrimidine derivatives.
Substitution Reactions
The compound can participate in nucleophilic substitutions, especially at the methylpyrimidine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: : Reagents like mCPBA (meta-Chloroperbenzoic acid) or H2O2 (Hydrogen peroxide) under acidic conditions.
Reduction: : Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) under inert atmosphere.
Substitution: : Using reagents like NaH (Sodium hydride) or LDA (Lithium diisopropylamide) for deprotonation, followed by halogenated electrophiles.
Major Products Formed
Oxidation products: : N-oxides or epoxidized derivatives.
Reduction products: : Dihydropyrimidine derivatives.
Substitution products: : Halogenated pyrimidines or modified piperidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one has a broad range of applications in scientific research:
Chemistry: : Used as a starting material or intermediate in organic synthesis.
Biology: : Studied for its potential effects on various biological pathways, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : Used in the synthesis of more complex pharmaceuticals or as a reference compound in analytical studies.
Wirkmechanismus
The mechanism of action of this compound often involves binding to specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example:
Molecular targets: : Kinases, G-protein-coupled receptors (GPCRs), or ion channels.
Pathways involved: : The compound may affect signaling pathways like the MAPK/ERK pathway or PI3K/AKT pathway, influencing cell proliferation, apoptosis, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Pyrimidin-4(3H)-one derivatives are widely explored for their pharmacological properties. Below is a detailed comparison with analogous compounds:
Physicochemical Properties
| Property | Target Compound | 6-Methylpyrimidinyl Analog | Dichlorobenzyl Derivative |
|---|---|---|---|
| Molecular Weight | 331.37 | 315.37 | 552.43 |
| clogP | ~1.8 | ~1.5 | ~4.2 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| TPSA (Ų) | ~70 | ~65 | ~95 |
The cyclopropyl group in the target compound reduces metabolic oxidation compared to methyl or benzyl groups, as seen in and .
Biologische Aktivität
The compound 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and possible therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a unique molecular architecture that includes:
- A cyclopropyl substituent, which is known for enhancing metabolic stability.
- A piperidine ring that contributes to its pharmacological profile.
- A pyrimidine moiety, which is often associated with various biological activities.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : 350.41 g/mol
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antitumor Activity : Some derivatives of pyrimidine and piperidine are known to inhibit cancer cell proliferation by interfering with specific signaling pathways.
- Antimicrobial Properties : The presence of heterocyclic rings may enhance the compound's ability to interact with microbial targets, leading to bactericidal or fungicidal effects.
- CNS Activity : Compounds containing piperidine have shown promise in modulating neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that:
- The compound may bind to specific receptors or enzymes involved in cellular signaling pathways.
- Interaction with DNA or RNA may occur, affecting replication or transcription processes.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into potential applications:
Table 1: Summary of Biological Activities
| Activity Type | Related Compound | Findings |
|---|---|---|
| Antitumor | 6-(4-(cyclopropyl)pyrimidine derivative | Inhibition of tumor growth in vitro |
| Antimicrobial | Piperidine derivatives | Broad-spectrum activity against Gram-positive bacteria |
| CNS Modulation | Piperidinyl compounds | Altered neurotransmitter levels in animal models |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Retrosynthetic Analysis : Breaking down the target molecule into simpler precursors.
- Functional Group Modifications : Utilizing various reagents to introduce or modify functional groups.
Future Directions
Further research is warranted to:
- Conduct detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
- Explore structure-activity relationships (SAR) to optimize the compound's efficacy and reduce potential side effects.
Q & A
Basic: What are the critical steps and considerations for synthesizing this compound with high purity?
Answer:
The synthesis of this pyrimidinone derivative requires careful optimization of:
- Coupling reactions : Use palladium-catalyzed cross-coupling (e.g., tetrakis(triphenylphosphine) palladium(0)) for aryl-ether bond formation, as demonstrated in similar piperidine-pyrimidinone systems .
- Solvent systems : Biphasic conditions (e.g., 1,4-dioxane/water) enhance reaction efficiency and reduce side products .
- Purification : Column chromatography or recrystallization is essential to isolate the target compound from unreacted intermediates or byproducts .
- Reaction monitoring : Employ TLC or HPLC to track progress and ensure completion of multi-step reactions .
Basic: How can spectroscopic methods resolve structural ambiguities in this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks by comparing with analogous pyrimidinone derivatives (e.g., piperidinyl protons resonate at δ 2.5–3.5 ppm, and pyrimidinone C=O appears near δ 160–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing regioisomers .
- IR spectroscopy : Validate functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ and ether C-O at ~1200 cm⁻¹) .
Advanced: What strategies mitigate steric hindrance during derivatization of the piperidine or pyrimidinone moieties?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., Boc protection for secondary amines) to direct functionalization to less hindered positions .
- Microwave-assisted synthesis : Accelerate slow reactions under high temperatures, overcoming kinetic barriers caused by steric bulk .
- Catalytic systems : Use bulky ligands (e.g., BrettPhos) in palladium catalysis to favor coupling at accessible positions .
Advanced: How can computational modeling guide the analysis of this compound’s pharmacodynamic potential?
Answer:
- Docking studies : Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, leveraging the piperidine moiety’s flexibility for binding pocket accommodation .
- ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and metabolic stability based on logP (<3.5 optimal) and topological polar surface area (<90 Ų) .
- QSAR models : Correlate substituent effects (e.g., cyclopropyl group size) with activity trends to prioritize synthetic targets .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time to reduce variability .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Dose-response validation : Replicate studies across multiple labs with IC50/EC50 determinations to establish reproducibility .
Advanced: What methodologies elucidate the compound’s environmental stability and degradation pathways?
Answer:
- Photolysis studies : Expose the compound to UV light (λ = 254 nm) in aqueous buffers to simulate sunlight-driven degradation, analyzing products via GC-MS .
- Hydrolytic stability : Test pH-dependent degradation (pH 1–13) at 37°C, monitoring pyrimidinone ring-opening or piperidine hydrolysis .
- Microbial assays : Incubate with soil or wastewater microbiomes to assess biodegradation rates and ecotoxicology .
Basic: What are the key synthetic byproducts, and how are they characterized?
Answer:
Common impurities include:
- Unreacted intermediates : Detectable via HPLC retention time shifts (e.g., residual 6-cyclopropylpyrimidin-4-ol) .
- Over-alkylation products : Identify using HRMS (e.g., +42 Da from excess methylating agents) .
- Oxidation byproducts : Monitor for N-oxide formation (e.g., m/z +16) under aerobic conditions .
Advanced: How to optimize enantiomeric purity in asymmetric synthesis routes?
Answer:
- Chiral catalysts : Use Ru-BINAP complexes for hydrogenation of prochiral intermediates .
- Chiral HPLC : Employ columns like Chiralpak IA to resolve enantiomers and quantify ee (%) .
- Kinetic resolution : Exploit differential reaction rates of enantiomers with chiral auxiliaries (e.g., Evans’ oxazolidinones) .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electronic effects : Electron-withdrawing groups (e.g., pyrimidinone C=O) activate adjacent positions for SNAr reactions .
- Steric maps : Molecular modeling (e.g., DFT calculations) predicts accessibility of the piperidine nitrogen for alkylation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 pathways .
Basic: What are best practices for long-term storage to maintain compound integrity?
Answer:
- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- Light protection : Use amber vials to avoid photodegradation of the pyrimidinone core .
- Purity checks : Reanalyze via NMR/HPLC every 6–12 months to detect decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
